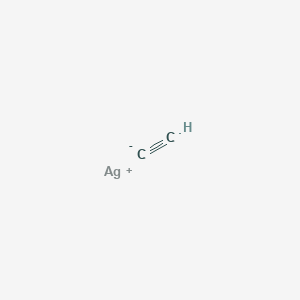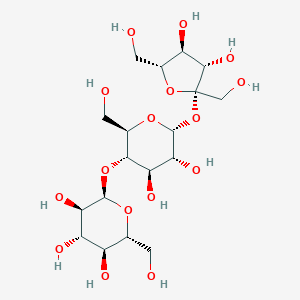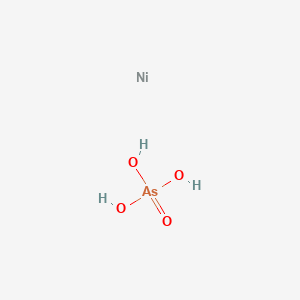
1,3-(Difurfuryl)thiourea
Vue d'ensemble
Description
1,3-(Difurfuryl)thiourea is a chemical compound with the linear formula C11H12N2O2S . It has a molecular weight of 236.294 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Detailed structural analysis is not available in the literature.Applications De Recherche Scientifique
Applications biologiques
Les dérivés de la 1,3-(Difurfuryl)thiourea ont été étudiés pour leurs activités biologiques, qui incluent des propriétés antibactériennes, antioxydantes, anticancéreuses, anti-inflammatoires, anti-Alzheimer, antituberculeuses et antipaludiques . Ces composés présentent un intérêt particulier dans le développement de nouveaux agents thérapeutiques en raison de leur capacité à interagir avec diverses cibles biologiques.
Agriculture
En agriculture, la this compound a été explorée pour son potentiel à augmenter les rendements en graines et en huile des cultures soumises à un stress thermique . Elle agit en modulant les relations hydriques des plantes et en activant le système de défense antioxydant, ce qui est crucial pour améliorer la résilience des cultures aux conditions climatiques changeantes.
Pharmaceutiques
Les dérivés de la thiourée, y compris la this compound, sont utilisés en pharmacie pour la synthèse de principes actifs . Ils agissent comme catalyseurs dans les réactions chimiques, facilitant la production de diverses molécules médicamenteuses aux avantages thérapeutiques.
Science des matériaux
Dans le domaine de la science des matériaux, la this compound peut jouer un rôle dans la synthèse de matériaux avancés. Ses dérivés sont utilisés comme intermédiaires dans la préparation de composés présentant des propriétés électroniques, optiques ou mécaniques spécifiques .
Synthèse chimique
La this compound est un composé polyvalent en synthèse organique. Elle sert d'intermédiaire dans la préparation de divers composés organiques, contribuant au développement de nouvelles méthodologies de synthèse .
Sciences de l'environnement
La recherche a indiqué l'utilisation potentielle de dérivés de la thiourée en sciences de l'environnement, en particulier dans le développement de pratiques de chimie verte. Ils peuvent être impliqués dans des processus qui visent à réduire l'impact environnemental, tels que la transformation du CO2 et de la biomasse en produits précieux .
Biotechnologie
En biotechnologie, les dérivés de la this compound sont importants en raison de leur rôle dans l'inhibition enzymatique, ce qui est essentiel pour l'étude des voies biochimiques et le développement de nouvelles applications biotechnologiques .
Électrocatalyse
Enfin, ces composés ont des applications en électrocatalyse, où ils peuvent améliorer l'efficacité des réactions électrochimiques. Ceci est particulièrement pertinent pour les technologies de conversion et de stockage de l'énergie .
Safety and Hazards
Orientations Futures
Thiourea derivatives have numerous applications in the field of nanoparticles, as starting precursors in a large number of chemical reactions, and have remained the focus of several review articles . They have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era .
Propriétés
IUPAC Name |
1,3-bis(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c16-11(12-7-9-3-1-5-14-9)13-8-10-4-2-6-15-10/h1-6H,7-8H2,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLWHRBYCKGWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145177 | |
| Record name | 1,3-(Difurfuryl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10248-89-2 | |
| Record name | N,N′-Bis(2-furanylmethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10248-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-(Difurfuryl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002608684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-(Difurfuryl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-(difurfuryl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)





